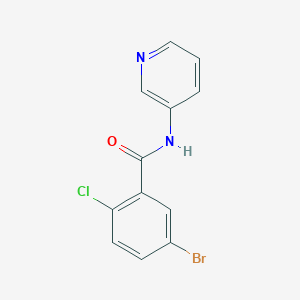

5-bromo-2-chloro-N-pyridin-3-ylbenzamide

Description

Properties

IUPAC Name |

5-bromo-2-chloro-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O/c13-8-3-4-11(14)10(6-8)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCFCLWZHGGEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Chlorination: The addition of a chlorine atom at the 2nd position.

Coupling Reaction: The attachment of the pyridin-3-yl group to the benzamide core through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-pyridin-3-ylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The pyridin-3-yl group can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is studied as a potential pharmacophore in drug design. Its unique structure makes it a valuable building block for synthesizing more complex therapeutic agents. Preclinical studies have shown promise in treating various diseases, including cancer and bacterial infections.

Anticancer Research

Research by Ghodsi et al. (2016) highlighted the anticancer properties of imidazo derivatives similar to 5-bromo-2-chloro-N-pyridin-3-ylbenzamide. The study reported an IC50 value of 12.5 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity compared to standard treatments like doxorubicin.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Ghodsi et al. (2016) |

| Other Derivative | MCF-7 | 8.0 | Ghodsi et al. (2016) |

Antimicrobial Studies

A study published in the International Journal of Chemical Biology reported the antibacterial activity of benzamide derivatives, including those derived from pyridine compounds. The synthesized compounds showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 1.49 µM against Gram-positive and Gram-negative bacteria, indicating their potential as novel antibacterial agents .

Industrial Applications

In industrial settings, the compound serves as an intermediate in the synthesis of therapeutic agents such as SGLT2 inhibitors. A scalable process was developed for the synthesis of related compounds, demonstrating efficient production methods that are cost-effective and yield high purity products .

Case Study 1: Anticancer Efficacy

A systematic investigation into the anticancer efficacy of imidazo derivatives revealed that compounds with lipophilic substituents exhibited enhanced cytotoxicity against various cancer cell lines, including MCF-7 and A549 (lung cancer). The structure–activity relationship (SAR) studies indicated that modifications at specific positions could significantly impact biological activity.

Case Study 2: Antibacterial Potency

Research conducted by Rai & Singh (2011) explored the synthesis and antibacterial activity of several benzamide derivatives derived from pyridine. The study concluded that compounds with halogen substitutions showed promising results against clinical isolates, suggesting their potential for further development as antibacterial agents .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the pyridin-3-yl group, contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Properties

Substituent Effects on Reactivity and Bioactivity

- Halogenation Patterns : The trihalogenated pyridine in 5-bromo-2-chloro-3-fluoropyridine () demonstrates how additional fluorine enhances metabolic stability and electronic properties compared to the dichloro-bromo system in the target compound. Fluorine’s electronegativity may improve binding in enzyme active sites .

- Amide vs. Carboxylic Acid : Replacing the amide in this compound with a carboxylic acid (as in 5-bromo-2-chloronicotinic acid, ) increases polarity and aqueous solubility, making it suitable for metal-chelating applications or as a synthetic intermediate .

Functional Group Impact on Solubility and Pharmacokinetics

- Pyridinamine vs. Benzamide : The methylated amine in 5-bromo-N,N,2-trimethyl-3-pyridinamine () enhances lipophilicity, favoring blood-brain barrier penetration, whereas the benzamide group in the target compound may prioritize hydrogen-bonding interactions with biological targets .

- Piperazinyl Linkers : The piperazine-containing analog () leverages the basicity of the piperazinyl group to improve solubility in physiological environments, a strategy often employed in CNS and antiviral drug design .

Structural Analogues in Drug Discovery

- Coumarin-Benzamide Hybrids : describes 5-bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide, where the coumarin moiety introduces planar aromaticity, likely enhancing interactions with ATP-binding pockets in kinases . This contrasts with the simpler pyridin-3-yl group in the target compound, which may offer more flexibility in binding.

Research Findings and Trends

- Synthetic Utility : Halogenated pyridines and benzamides (e.g., ) are frequently used as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diversely functionalized molecules for high-throughput screening .

Q & A

Q. How can I optimize the synthesis of 5-bromo-2-chloro-N-pyridin-3-ylbenzamide to improve yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions between halogenated benzamide precursors and pyridine derivatives. For instance, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) can be employed, with careful selection of ligands (e.g., XPhos) and bases (e.g., KPO) to enhance reactivity . highlights the use of sodium hydroxide or hydrogen peroxide in coupling reactions, but recent studies suggest replacing harsh oxidizing agents with milder conditions (e.g., DMF at 80–100°C) to minimize side products. Purification via column chromatography with gradients of ethyl acetate/hexane (20–50%) and characterization by H/C NMR (δ 7.8–8.5 ppm for pyridine protons) are critical for validating purity .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (CHBrClNO; expected [M+H]: 330.94).

- NMR Spectroscopy: Use deuterated DMSO to resolve aromatic protons (pyridine at δ 8.3–8.5 ppm; benzamide at δ 7.6–7.9 ppm).

- X-ray Crystallography: For structural confirmation (see ’s F0U.svg for analogous compounds).

- HPLC: Monitor purity (>98%) using a C18 column (acetonitrile/water, 60:40, 1 mL/min) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability: Store at 25°C, 40°C, and 60°C for 4 weeks; analyze degradation via HPLC.

- Photostability: Expose to UV light (320–400 nm) and compare with dark controls.

- Humidity Sensitivity: Test at 75% relative humidity; FTIR can detect hydrolysis of the benzamide bond (C=O stretch at ~1680 cm). notes brominated pyridines are prone to photodegradation, necessitating amber vials and inert atmospheres .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways. For example:

- Activation Energy Barriers: Compare SAr (aromatic substitution) vs. Buchwald-Hartwig amination pathways.

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., para to Br/Cl) for nucleophilic attack.

ICReDD’s workflow () integrates quantum chemical calculations (Gaussian 16) and machine learning to prioritize experimental conditions, reducing trial-and-error approaches .

Q. How can contradictory data in biological assays involving this compound be resolved?

Methodological Answer:

- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolite Screening: Use LC-MS to identify degradation products (e.g., dehalogenated metabolites) that may interfere with activity.

- Target Engagement Studies: Employ SPR (Surface Plasmon Resonance) to confirm direct binding to purported targets vs. off-target effects. emphasizes aligning experimental outcomes with theoretical models (e.g., molecular docking) to resolve discrepancies .

Q. What strategies enable efficient diversification of the benzamide core for structure-activity relationship (SAR) studies?

Methodological Answer:

- Parallel Synthesis: Use combinatorial libraries with varied substituents (e.g., Br → CF, Cl → F) via microwave-assisted coupling (100°C, 30 min).

- Late-Stage Functionalization: Employ C–H activation (e.g., Pd(OAc)/PhI(OAc)) to introduce groups at the pyridine ring.

- Click Chemistry: Azide-alkyne cycloaddition (CuAAC) to append triazole moieties. highlights bromopyridines as intermediates for diversification .

Data Contradiction & Validation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) between synthesized batches?

Methodological Answer:

- Internal Standards: Add TMS (tetramethylsilane) or DSS (sodium trimethylsilylpropanesulfonate) to calibrate chemical shifts.

- Variable Temperature NMR: Resolve dynamic effects (e.g., rotational barriers in benzamide).

- Crystallographic Validation: Compare with single-crystal data (e.g., ’s F0U structure) to confirm connectivity .

Q. What statistical approaches are suitable for analyzing inconsistent biological activity data?

Methodological Answer:

- Meta-Analysis: Pool data from independent studies (e.g., pIC values) using random-effects models.

- Principal Component Analysis (PCA): Identify outliers in high-throughput screening datasets.

- Bayesian Inference: Quantify uncertainty in dose-response curves. ’s CRDC framework recommends rigorous statistical validation in chemical engineering contexts, applicable here .

Computational & Experimental Integration

Q. How can molecular dynamics simulations improve solvent selection for recrystallization?

Methodological Answer: Simulate solubility parameters (Hansen solubility parameters) in solvents like DCM, THF, or ethyl acetate using GROMACS. Pair with experimental screening (e.g., 10 solvents, 50 mg/mL) to identify optimal recrystallization conditions. ’s chemical software tools (e.g., Schrödinger’s Materials Suite) automate such workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.